Tert-butyl 4-methoxy-3-oxobutanoate

Catalog No.
S3674116
CAS No.
74530-59-9
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-methoxy-3-oxobutanoate

CAS Number

74530-59-9

Product Name

Tert-butyl 4-methoxy-3-oxobutanoate

IUPAC Name

tert-butyl 4-methoxy-3-oxobutanoate

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3

InChI Key

LOFQPGJUYHMGIO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)COC

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COC
  • Synthesis of Heterocyclic Compounds

    TBMMA serves as a building block for the construction of heterocyclic rings, which are fundamental structures found in many drugs. These rings can incorporate nitrogen, oxygen, or sulfur atoms, leading to a diverse range of functionalities. Studies have shown its application in synthesizing pyrazoles, oxazoles, and thiazoles, which are heterocyclic classes with demonstrated biological activities [].

  • Introducing the Methoxyacetyl Moiety

    The methoxyacetyl group (CH3COOCH2O-) present in TBMMA can be incorporated into target molecules, influencing their properties. The methoxy group contributes to increased water solubility, while the carbonyl group can participate in further reactions for additional functionalization.

  • Protecting Group Chemistry

    The tert-butyl group (t-Bu) in TBMMA functions as a protecting group in organic synthesis. It shields a reactive site during a reaction sequence and can be selectively removed later to unveil the desired functionality. This property is crucial for the stepwise construction of complex molecules with precise control over reactive sites.

Tert-butyl 4-methoxy-3-oxobutanoate is an organic compound characterized by its ester functional group and a ketone moiety. It has the molecular formula C${10}$H${18}$O$_{4}$ and is often used in organic synthesis due to its reactivity and versatility. The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in various

, primarily due to its ester and ketone functionalities. Key reactions include:

  • Esterification: It can react with alcohols to form new esters.
  • Condensation Reactions: The compound can undergo aldol condensation, leading to the formation of β-hydroxy ketones.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

These reactions are facilitated by the compound's structural features, making it a useful building block in synthetic organic chemistry.

The synthesis of tert-butyl 4-methoxy-3-oxobutanoate can be achieved through several methods:

  • Reaction of Methoxyacetic Acid with Diketene: This method involves reacting methoxyacetic acid with diketene in the presence of a catalyst, yielding high purity and yield under mild conditions .
  • Grignard Reaction: The compound can also be synthesized via Grignard reactions involving tert-butyl malonate and methoxyacetic acid derivatives .

These methods highlight the versatility of starting materials and reaction conditions that can be employed to obtain this compound efficiently.

Tert-butyl 4-methoxy-3-oxobutanoate is utilized in various applications, including:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Chemical Research: The compound is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Its structural features make it particularly valuable in creating complex organic molecules.

Interaction studies involving tert-butyl 4-methoxy-3-oxobutanoate focus on its reactivity with other chemical species. Such studies are essential for understanding how this compound behaves in different environments, particularly in biological systems or during synthetic processes. Investigating these interactions can provide insights into optimizing reaction conditions or predicting potential biological effects.

Several compounds share structural similarities with tert-butyl 4-methoxy-3-oxobutanoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tert-butyl acetoacetateEsterCommonly used as a reagent in organic synthesis
Tert-butyl 4-chloro-3-oxobutanoateChlorinated EsterExhibits different reactivity due to chlorine substitution
Tert-butyl 3-oxobutyrateKetoneSimilar backbone but lacks the methoxy group

Tert-butyl 4-methoxy-3-oxobutanoate stands out due to its methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature allows for diverse applications in organic synthesis that may not be achievable with other esters or ketones.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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